molecular formula C15H18N2O2 B12618488 N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-38-1

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12618488
CAS No.: 918898-38-1
M. Wt: 258.32 g/mol
InChI Key: LASGWWHLOIMVJI-UHFFFAOYSA-N
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Description

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a benzyl group, a furan ring, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with hydroxylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The benzyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
  • Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine

Uniqueness

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its combination of a benzyl group, a furan ring, and a hydroxylamine moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

918898-38-1

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-[1-[benzyl(furan-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C15H18N2O2/c1-13(16-18)10-17(12-15-8-5-9-19-15)11-14-6-3-2-4-7-14/h2-9,18H,10-12H2,1H3

InChI Key

LASGWWHLOIMVJI-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=CC=CC=C1)CC2=CC=CO2

Origin of Product

United States

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